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Compound of Interest

Compound Name: 2-(1H-Indol-1-yl)ethanol

Cat. No.: B185379 Get Quote

Abstract
This application note provides a detailed, step-by-step protocol for the synthesis of 2-(1H-
Indol-1-yl)ethanol, a valuable building block for the development of various biologically active

compounds. The synthesis is achieved through the N-alkylation of indole with 2-bromoethanol

in the presence of a strong base. This method offers a straightforward and efficient route to the

target compound. This protocol is intended for researchers and professionals in the fields of

organic chemistry, medicinal chemistry, and drug development.

Introduction
The indole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of

natural products and synthetic pharmaceuticals. Functionalization of the indole nitrogen (N-1

position) provides a powerful tool to modulate the physicochemical and pharmacological

properties of indole-containing molecules. 2-(1H-Indol-1-yl)ethanol serves as a key

intermediate, incorporating a reactive hydroxyl group that can be further modified to introduce

diverse functionalities. This protocol details a reliable method for its preparation.

Reaction Scheme
The synthesis of 2-(1H-Indol-1-yl)ethanol is achieved via a nucleophilic substitution reaction.

The indole nitrogen is first deprotonated using a strong base, sodium hydride, to form the

corresponding sodium salt. This highly nucleophilic indolide anion then reacts with 2-

bromoethanol to yield the desired N-alkylated product.
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Figure 1: General reaction scheme for the N-alkylation of indole.

Experimental Protocol
Materials and Reagents:

Reagent/Material Grade Supplier

Indole 99% Sigma-Aldrich

Sodium Hydride (NaH) 60% dispersion in mineral oil Sigma-Aldrich

2-Bromoethanol 97% Sigma-Aldrich

Anhydrous Dimethylformamide

(DMF)
99.8% Sigma-Aldrich

Ethyl Acetate (EtOAc) ACS Grade Fisher Scientific

Saturated aqueous Ammonium

Chloride (NH₄Cl)
Fisher Scientific

Brine (Saturated aqueous

NaCl)
Fisher Scientific

Anhydrous Sodium Sulfate

(Na₂SO₄)
Fisher Scientific

Silica Gel 230-400 mesh Sigma-Aldrich

Procedure:

Reaction Setup: To a dry 250 mL three-necked round-bottom flask equipped with a magnetic

stirrer, a dropping funnel, and a nitrogen inlet, add indole (5.85 g, 50 mmol).

Dissolution: Add anhydrous dimethylformamide (DMF, 100 mL) to the flask and stir the

mixture until the indole is completely dissolved.

Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride

(60% dispersion in mineral oil, 2.2 g, 55 mmol) portion-wise over 15 minutes. Caution:
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Hydrogen gas is evolved during this step. Ensure the reaction is performed in a well-

ventilated fume hood.

Stirring: Stir the resulting suspension at 0 °C for 30 minutes, then allow it to warm to room

temperature and stir for an additional 1 hour. The formation of the sodium salt of indole is

observed as a gray suspension.

Addition of Alkylating Agent: Cool the reaction mixture back to 0 °C. Add 2-bromoethanol (7.5

g, 60 mmol) dropwise via the dropping funnel over 20 minutes.

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room

temperature and then heat to 60 °C. Stir the reaction at this temperature for 12-16 hours.

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using

a mixture of ethyl acetate and hexanes (1:1) as the eluent.

Quenching: Once the reaction is complete (disappearance of the starting indole), cool the

mixture to 0 °C and carefully quench the excess sodium hydride by the slow, dropwise

addition of saturated aqueous ammonium chloride (NH₄Cl) solution (50 mL).

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100

mL).

Washing: Combine the organic layers and wash with water (2 x 100 mL) and then with brine

(1 x 100 mL).

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄),

filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification: Purify the crude product by column chromatography on silica gel using a

gradient of ethyl acetate in hexanes (e.g., from 10% to 50% ethyl acetate) to afford 2-(1H-
Indol-1-yl)ethanol as a pale yellow oil.

Expected Yield and Characterization:
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Data Point Value

Yield 70-80%

Appearance Pale yellow oil

¹H NMR (CDCl₃, 400 MHz)

δ 7.65 (d, J = 7.9 Hz, 1H), 7.25-7.10 (m, 4H),

6.50 (d, J = 3.1 Hz, 1H), 4.25 (t, J = 5.2 Hz, 2H),

3.95 (t, J = 5.2 Hz, 2H), 2.10 (br s, 1H, OH).

¹³C NMR (CDCl₃, 100 MHz)
δ 136.0, 128.8, 128.0, 121.8, 121.2, 119.5,

109.5, 101.5, 61.9, 49.8.

Mass Spectrometry (ESI) m/z 162.08 [M+H]⁺

Experimental Workflow
The following diagram illustrates the step-by-step workflow for the synthesis of 2-(1H-Indol-1-
yl)ethanol.
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Preparation

Reaction

Work-up & Purification

Dissolve Indole in DMF

Deprotonate with NaH at 0°C

Add 2-Bromoethanol at 0°C

Heat to 60°C and Stir

Quench with aq. NH4Cl

Extract with Ethyl Acetate

Wash with Water and Brine

Dry and Concentrate

Purify by Column Chromatography
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To cite this document: BenchChem. [Synthesis Protocol for 2-(1H-Indol-1-yl)ethanol: An
Application Note]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b185379#step-by-step-synthesis-protocol-for-2-1h-
indol-1-yl-ethanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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